molecular formula C20H24O6 B12055828 (1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one

(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one

Cat. No.: B12055828
M. Wt: 360.4 g/mol
InChI Key: DFBIRQPKNDILPW-KTGKZQHOSA-N
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Description

This compound is a highly complex polycyclic ether-lactone featuring a heptacyclic framework with fused oxygen-containing rings (3,6,10,16-tetraoxa) and a ketone group at position 15. The structure includes a methyl group at position 1 and an isopropyl group at position 7, enhancing its lipophilicity. Such oxygen-rich polycyclic systems are often associated with natural products derived from marine actinomycetes or terrestrial plants, where they may serve as defense molecules or signaling agents .

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one

InChI

InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11?,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1

InChI Key

DFBIRQPKNDILPW-KTGKZQHOSA-N

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C(C5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The multiple oxygen atoms and the hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

The compound (1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and environmental science.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties . Its structural features suggest it may interact with biological targets involved in cancer cell proliferation and survival. Specifically, studies have shown that similar compounds with tetraoxaheptacyclic structures can inhibit tumor growth by inducing apoptosis in cancer cells .

Antiviral Properties

The compound has also been investigated for its antiviral effects , particularly against Hepatitis C Virus (HCV). Patent literature suggests that derivatives of this compound can be synthesized to enhance their efficacy against viral replication . This application is critical given the global burden of viral infections and the need for new antiviral agents.

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties , potentially benefiting conditions like Alzheimer's disease. The mechanism could involve the modulation of oxidative stress pathways and the inhibition of neuroinflammation .

Organic Electronics

The compound's unique structure makes it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs). Research has identified similar polycyclic compounds that serve as effective materials for light emission due to their electronic properties and stability under operational conditions .

Coatings and Polymers

Due to its chemical stability and functional groups, this compound can be utilized in the development of advanced coatings and polymers . These materials can exhibit enhanced durability and resistance to environmental factors, making them suitable for applications in construction and automotive industries .

Bioremediation

There is potential for this compound to be used in bioremediation processes . Its ability to interact with various environmental pollutants can facilitate the breakdown of harmful substances in contaminated sites. Research into similar compounds has shown effectiveness in degrading heavy metals and organic pollutants through microbial action .

Pesticide Development

The compound's structural characteristics may lend themselves to the development of new pesticides that are more environmentally friendly compared to traditional options. By modifying its structure, it could target specific pests while minimizing harm to non-target organisms and ecosystems .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induces apoptosis in cancer cell lines
Antiviral Properties Effective against HCV replication
Neuroprotective Effects Reduces oxidative stress markers in neuronal cells
Organic Electronics High efficiency in OLED applications
Bioremediation Effective in degrading contaminants in soil samples
Pesticide Development Target-specific activity with reduced environmental impact

Mechanism of Action

The mechanism by which (1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one exerts its effects is not well-documented. its multiple functional groups and complex structure suggest that it could interact with various molecular targets, potentially affecting pathways involved in oxidation-reduction reactions, signal transduction, or enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Structural Features Source / Bioactivity Notes
Target Compound C₂₃H₃₂O₇ 420.5 g/mol Heptacyclic, 4 ether rings, ketone, 8 chiral centers Hypothesized marine actinomycete origin
(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[...]tetracosa... C₂₄H₃₀NO₅ 412.5 g/mol Hexacyclic, azaheterocycle, dual hydroxyl groups Marine-derived; antimicrobial activity
(1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[...]icos-4(8)-en-5-one C₂₂H₃₀N₂O₂ 366.5 g/mol Pentacyclic, diaza system, ketone Synthetic analog; enzyme inhibition
(1R,2S,5R,8R,9S,10S,13R,14R,15R,16S,18R)-16-hydroxy-1,2,14,17,17-pentamethyl-8-(prop-1-en-2-yl)pentacyclo... C₃₀H₄₆O₅ 486.7 g/mol Pentacyclic, dicarboxylic acid, isoprenyl group Plant-derived; anti-inflammatory

Key Findings:

Structural Complexity : The target compound surpasses others in cyclization (heptacyclic vs. penta-/hexacyclic systems), which may enhance binding specificity to biological targets .

Functional Groups : Unlike the azaheterocycles in and , the target lacks nitrogen but features multiple ethers, suggesting divergent solubility and reactivity.

Bioactivity Potential: Marine-derived analogs (e.g., ) show antimicrobial properties, while plant-derived variants (e.g., ) exhibit anti-inflammatory effects.

Biological Activity

The compound known as (1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one is a complex polycyclic structure with potential biological activities that warrant detailed examination. This article aims to consolidate existing research on its biological properties and therapeutic potential.

  • Molecular Formula : C15H24O5
  • Molecular Weight : 288.35 g/mol
  • Structural Characteristics : The compound features multiple oxygen atoms incorporated into its cyclic structure which may influence its reactivity and biological interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of similar compounds in the context of orthopoxviruses. For instance:

  • Case Study : A related class of compounds demonstrated significant antiviral activity against variola virus (the causative agent of smallpox) with selectivity indices exceeding 1000 in vitro . This suggests that compounds with similar structural motifs may also exhibit antiviral properties.

Anticancer Activity

Preliminary investigations into compounds with structural similarities show promise in targeting cancer cells selectively:

  • Research Finding : A glucose-conjugated derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This raises the possibility that our compound could be engineered for targeted cancer therapies.

The mechanism by which such compounds exert their biological effects often involves:

  • Interaction with Cellular Receptors : Compounds may bind to specific receptors or enzymes.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

Data Tables

Biological Activity Compound Type Selectivity Index (SI) Reference
Antiviral1-HydroxyimidazolesSI = 1072 (Vaccinia Virus)
AnticancerGlucose-ConjugateN/A

Research Findings

  • Antiviral Efficacy : The compound's structural analogs have shown efficacy against various strains of orthopoxviruses.
  • Cytotoxicity Studies : Investigations into the cytotoxic effects reveal a potential for selective targeting of cancerous tissues.

Q & A

Q. How can green chemistry principles be applied to its synthesis?

  • Methodology: Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) and utilize catalytic systems (e.g., enzyme-mediated esterification) to reduce waste. Lifecycle assessment (LCA) tools can quantify environmental impact reductions .

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